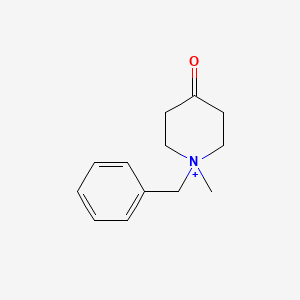

1-Benzyl-1-methylpiperidinium-4-one

Description

Properties

Molecular Formula |

C13H18NO+ |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

1-benzyl-1-methylpiperidin-1-ium-4-one |

InChI |

InChI=1S/C13H18NO/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1 |

InChI Key |

OXBUCKZAUJPPAG-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCC(=O)CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Benzyl-1-methylpiperidinium-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of 1-Benzyl-1-methylpiperidinium-4-one. As this specific quaternary ammonium salt is not extensively characterized in publicly available literature, this document will focus on the well-documented properties of its precursor, 1-Benzyl-4-piperidone, and extrapolate the expected properties of the target compound. This approach, grounded in fundamental chemical principles, offers a robust framework for researchers working with this and similar molecules.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. 1-Benzyl-4-piperidone serves as a versatile building block in the synthesis of a wide range of biologically active compounds, including inhibitors for the treatment of acute leukemia and ligands for σ receptors.[1] The quaternization of the piperidine nitrogen to form this compound alters its electronic and steric properties, which can significantly impact its biological activity, solubility, and formulation characteristics. Understanding these changes is crucial for drug design and development.

Physicochemical Properties of the Precursor: 1-Benzyl-4-piperidone

A thorough understanding of the precursor is essential for predicting the properties of its quaternary salt. 1-Benzyl-4-piperidone is a well-characterized intermediate.[2][3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO | [2][4][5] |

| Molecular Weight | 189.25 g/mol | [2][4][5][6] |

| Appearance | Clear colorless to straw-colored oily liquid | [2][4][5] |

| Density | 1.021 g/mL at 25 °C | [2][4][5] |

| Boiling Point | 134 °C at 7 mmHg | [2][4][5] |

| Flash Point | >110 °C (>230 °F) | [2][3][5] |

| Water Solubility | 12 g/L at 20 °C | [2][3][5] |

| Refractive Index | n20/D 1.541 | [2][4][5] |

| Predicted pKa | 7.07 ± 0.20 | [2][5] |

| Storage Temperature | 2-8 °C | [2][4][5] |

Synthesis of this compound

The synthesis of this compound from its precursor is typically achieved through N-methylation. This reaction involves the treatment of 1-Benzyl-4-piperidone with a methylating agent, such as methyl iodide. The lone pair of electrons on the nitrogen atom attacks the methyl group, resulting in the formation of the quaternary ammonium salt. The counter-ion (in this case, iodide) is determined by the methylating agent used.

Experimental Protocol: N-methylation of 1-Benzyl-4-piperidone

-

Dissolution: Dissolve 1-Benzyl-4-piperidone (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Addition of Methylating Agent: Add methyl iodide (1.1 eq) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The product, being a salt, will likely precipitate out of the solution. The solid can be collected by filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dry under vacuum.

Caption: Synthetic workflow for the N-methylation of 1-Benzyl-4-piperidone.

Predicted Physicochemical Properties of this compound

The quaternization of the nitrogen atom introduces a permanent positive charge and an additional methyl group, leading to significant changes in the physicochemical properties compared to the precursor.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₈NO⁺ (Cation) | Addition of a methyl group (CH₃) |

| Molecular Weight | 204.29 g/mol (Cation) | Addition of a methyl group (CH₃) |

| Appearance | Crystalline solid | Quaternary ammonium salts are ionic and typically form solid crystal lattices. |

| Melting Point | Significantly higher than the precursor; likely >150 °C and may decompose. | Strong electrostatic interactions in the ionic lattice require more energy to overcome. |

| Boiling Point | Not applicable; will likely decompose at high temperatures. | Ionic compounds have very low vapor pressure and decompose before boiling. |

| Water Solubility | High | The ionic nature of the salt will lead to strong interactions with polar water molecules, significantly increasing solubility. |

| Solubility in Organic Solvents | Low solubility in non-polar solvents (e.g., hexane, ether); soluble in polar protic solvents (e.g., methanol, ethanol). | "Like dissolves like"; the ionic salt is more soluble in polar solvents. |

| pKa | Not applicable | The nitrogen atom is permanently quaternized and does not have a proton to donate or accept. |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A new singlet will appear around 3.0-3.5 ppm corresponding to the N-methyl protons.

-

The protons on the carbons adjacent to the nitrogen (the N-benzyl methylene protons and the piperidine protons at C2 and C6) will be shifted downfield due to the deshielding effect of the positive charge on the nitrogen. A ¹H-NMR spectrum of the similar N-benzyl-N-methyl-piperidinium chloride shows these characteristic shifts.[7]

-

-

¹³C NMR:

-

A new peak for the N-methyl carbon will appear.

-

The carbons adjacent to the nitrogen (N-benzyl methylene carbon and piperidine carbons C2 and C6) will be shifted downfield.

-

Infrared (IR) Spectroscopy

-

The characteristic C=O stretching vibration of the ketone will still be present, typically in the range of 1700-1725 cm⁻¹.[8][9]

-

The C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[8][9]

-

The spectrum will differ from the precursor in the fingerprint region due to changes in the C-N bond vibrations.

Mass Spectrometry (MS)

-

Using electrospray ionization (ESI), the mass spectrum will show a prominent peak for the cation [M]⁺ at m/z corresponding to the molecular weight of the this compound cation (204.29). The counter-ion will not be observed.

Caption: Analytical workflow for the structural confirmation of the target compound.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its physicochemical properties can be achieved by analyzing its well-characterized precursor, 1-Benzyl-4-piperidone, and applying fundamental principles of organic chemistry. The quaternization of the piperidine nitrogen is predicted to transform the oily liquid into a crystalline solid with significantly increased water solubility and a higher melting point. The expected spectroscopic signatures provide a clear pathway for the structural confirmation of this compound, which holds potential as a valuable intermediate in drug discovery and development.

References

-

1-Benzyl-4-piperidone - ChemBK. (2024, April 9). Retrieved from [Link]

-

1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]

-

1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem. (n.d.). Retrieved from [Link]

-

1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem. (n.d.). Retrieved from [Link]

-

Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC. (n.d.). Retrieved from [Link]

-

1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. (n.d.). Retrieved from [Link]

-

Synthesis of 1-benzyl-3-methyl-4-piperidone - PrepChem.com. (n.d.). Retrieved from [Link]

-

1-Benzyl-4-methylpiperidine | C13H19N | CID 3966943 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Retrieved from [Link]

-

Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed. (2010, September 15). Retrieved from [Link]

-

1-Alkyl-1-methylpiperazine-1,4-diium Salts. (2015, March 31). Retrieved from [Link]

-

1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem. (n.d.). Retrieved from [Link]

-

Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology - ACS Publications. (2023, May 8). Retrieved from [Link]

-

Physicochemical properties determination of QUATs. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids - RSC Publishing. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025, May 4). Retrieved from [Link]

-

1-benzyl-4-methyl-pyridin-1-ium chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

-

Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. The... - ResearchGate. (n.d.). Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

n-Benzyl-n-methylpiperidinium chloride | C13H20ClN | CID 18617903 - PubChem. (n.d.). Retrieved from [Link]

-

1-Benzyl-4-piperidone - Shandong Biotech. (n.d.). Retrieved from [Link]

-

4-Piperidinol, 1-(phenylmethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved from [Link]

Sources

- 1. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 1-Benzyl-4-piperidon 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 6. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Molecular Structure and Conformation of 1-Benzyl-1-methylpiperidinium-4-one

The following technical guide details the molecular structure, synthesis, and conformational analysis of 1-Benzyl-1-methylpiperidinium-4-one , a quaternary ammonium salt of significant interest in medicinal chemistry as a synthetic intermediate for piperidine-based opioids (e.g., fentanyl analogues) and acetylcholinesterase inhibitors.

Executive Summary

This compound (often isolated as the iodide or chloride salt) is a quaternary piperidinium cation. Its physicochemical behavior is governed by the steric interplay between the N-benzyl and N-methyl substituents and the flattening effect of the C4-carbonyl group on the piperidine ring.

-

Core Scaffold: 4-Piperidone (piperidin-4-one).[1]

-

Quaternary Center: Nitrogen (N1) is positively charged, bearing four substituents: C2, C6, Methyl, and Benzyl.

-

Dominant Conformation: Distorted Chair.

-

Stereochemistry: The N-benzyl group predominantly occupies the equatorial position, while the N-methyl group occupies the axial position, dictated by the kinetics of quaternization and thermodynamic steric stability.

Synthesis and Stereochemical Pathway

The synthesis of this compound is a classic quaternization (Menschutkin reaction). The stereochemical outcome is determined by the trajectory of the electrophile attack on the precursor amine.

Synthetic Protocol

Precursor: 1-Benzyl-4-piperidone (N-benzyl-4-piperidone). Reagent: Methyl Iodide (MeI) or Methyl Chloride. Solvent: Acetone or Diethyl Ether (anhydrous).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 1-benzyl-4-piperidone in anhydrous acetone (0.5 M concentration).

-

Addition: Add 1.1 eq of Methyl Iodide dropwise at 0°C to minimize side reactions.

-

Quaternization: Allow the mixture to warm to room temperature and stir for 4–12 hours. The quaternary salt is insoluble in acetone/ether and will precipitate.

-

Isolation: Filter the white crystalline solid under an inert atmosphere (nitrogen).

-

Purification: Recrystallize from ethanol/diethyl ether if necessary to remove unreacted amine.

Stereochemical Mechanism

The precursor, 1-benzyl-4-piperidone, exists in a dynamic equilibrium but predominantly adopts a chair conformation with the bulky benzyl group equatorial . In this conformation, the nitrogen lone pair is oriented axially .

-

Kinetic Control: The methylating agent (MeI) attacks the nucleophilic lone pair from the axial direction (the trajectory of the lone pair).

-

Result: The incoming methyl group assumes the axial position, locking the benzyl group in the equatorial position.

Figure 1: Stereoselective synthesis pathway via axial attack of methyl iodide.

Conformational Analysis

Understanding the 3D geometry of this cation is critical for predicting its reactivity and binding affinity in biological systems.

Ring Pucker: The Distorted Chair

Unlike cyclohexane, which is a perfect chair, the 4-piperidone ring is distorted due to the sp² hybridization of the Carbon-4 (carbonyl).

-

Flattening: The C3–C4–C5 segment is flattened. The internal bond angles at C4 are ~120°, increasing the ring torsion angles adjacent to the ketone.

-

Effect: This flattening reduces 1,3-diaxial interactions involving the axial hydrogens at C3 and C5, slightly altering the "A-values" (conformational energy costs) of substituents compared to a standard piperidine.

N-Substituent Orientation (Axial vs. Equatorial)

In the quaternary ammonium salt, the nitrogen atom is tetrahedral (sp³). The two substituents (Methyl and Benzyl) must choose between axial and equatorial orientations.

| Conformer | N-Methyl Position | N-Benzyl Position | Stability |

| Conformer A | Axial | Equatorial | Major (Preferred) |

| Conformer B | Equatorial | Axial | Minor (High Energy) |

Mechanistic Justification:

-

Steric Bulk (A-Value): The benzyl group (–CH₂Ph) has a larger effective steric bulk than the methyl group (–CH₃). Placing the benzyl group axially would incur severe 1,3-diaxial repulsive interactions with the axial hydrogens at C3 and C5.

-

Synthesis History: As detailed in Section 2.2, the methylation of the equatorial-benzyl precursor kinetically traps the molecule in Conformer A.

-

Crystallographic Evidence: In analogous structures (e.g., N-benzyl-N-methylpiperidinium salts), the bulkier benzyl group consistently adopts the equatorial position to minimize steric strain.

Figure 2: Structural logic dictating the preferred conformation of the cation.

Spectroscopic Characterization Data

Researchers should validate the structure using NMR and IR spectroscopy. The quaternary nature of the nitrogen induces distinct shifts.

Proton NMR ( H NMR)[2]

-

N-Methyl Singlet: The axial N-methyl group in a quaternary ammonium salt is significantly deshielded compared to the tertiary amine. Expect a sharp singlet in the range of 3.0 – 3.4 ppm .

-

Benzylic Protons: Due to the fixed conformation and the chiral center created at Nitrogen (if the ring were asymmetrically substituted) or simply due to slow inversion/rotation, the benzylic protons (Ph-CH 2-N) often appear as a singlet or a slightly broadened peak around 4.6 – 4.9 ppm .

-

Ring Protons:

- -protons (C2, C6): Deshielded by the cationic nitrogen (~3.5 – 4.0 ppm).

- -protons (C3, C5): Adjacent to the carbonyl, appearing as triplets/multiplets around 2.5 – 2.8 ppm.

Infrared Spectroscopy (IR)

-

C=O Stretch: The carbonyl group at position 4 exhibits a strong absorption band characteristic of a six-membered cyclic ketone, typically at 1715 – 1725 cm⁻¹ .

-

C-N Stretch: Quaternary ammonium bands are less diagnostic but appear in the fingerprint region.

Physicochemical Properties & Stability[3][4][5]

-

Solubility: Highly soluble in water, methanol, and DMSO due to its ionic nature. Insoluble in non-polar solvents (hexane, ether).

-

Thermal Stability: Quaternary ammonium salts are susceptible to Hofmann Elimination under basic conditions and high heat. However, as a salt in neutral media, this compound is stable at room temperature.

-

Reactivity: The C4 ketone remains electrophilic and can undergo nucleophilic addition (e.g., with Grignard reagents or hydrides) to yield 4-piperidinols.

References

-

Brown, D. R., McKenna, J., & McKenna, J. M. (1967). The determination of configuration of certain quaternary salts derived from N-benzyl piperidines by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society B: Physical Organic, 1195-1199. Link

-

Shvo, Y., & Kaufman, E. D. (1972).[2] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[2] Link[2]

-

Parthiban, P., et al. (2009). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Monatshefte für Chemie, 140, 287–301. Link

-

PubChem. (n.d.). 1-Benzyl-1-methyl-4-oxopiperidinium iodide.[3][4] National Library of Medicine. Link

Sources

Thermodynamic Stability & Conformational Dynamics of Quaternary Piperidinium-4-one Salts

This guide serves as an advanced technical resource for the thermodynamic and conformational analysis of quaternary piperidinium-4-one salts. It is structured to support decision-making in lead optimization and solid-state formulation.

Executive Summary

Piperidin-4-ones are critical scaffolds in the synthesis of opioid analgesics, spiro-fused heterocycles, and neurokinin receptor antagonists. Upon quaternization of the nitrogen center, these molecules lose the ability to undergo rapid nitrogen inversion, locking the substituents into fixed axial or equatorial orientations.

The thermodynamic stability of these salts is not merely a physical property but a determinant of biological efficacy. The binding affinity of a quaternary ammonium pharmacophore is strictly dependent on the spatial vector of the N-substituents. This guide details the theoretical underpinnings, computational prediction, and experimental validation of these thermodynamic states.

Theoretical Framework: The Stereoelectronic Landscape

The Chair Conformation and 1,3-Diaxial Strain

The piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional strain. However, the introduction of a ketone at C4 flattens the ring slightly compared to cyclohexane, altering the torsional angles.

When a tertiary amine is quaternized (e.g.,

-

Isomer A: The bulky alkyl group is Equatorial .

-

Isomer B: The bulky alkyl group is Axial .

Thermodynamic Driver: The stability is governed primarily by 1,3-diaxial interactions . An axial substituent at the nitrogen interacts sterically with the axial hydrogens at C3 and C5.

- : The free energy difference between the axial and equatorial conformers.

-

The "A-Value": For a methyl group, the energetic penalty for being axial is roughly 2.7 kcal/mol in neutral systems. In quaternary salts, this value fluctuates based on the counter-ion and solvation shell, but the equatorial preference for the bulkier group remains the dominant thermodynamic rule.

The Curtin-Hammett Dilemma (Kinetic vs. Thermodynamic)

Researchers often conflate the product ratio with stability.

-

Kinetic Control: The alkylating agent approaches from the less hindered face (usually axial attack), often placing the incoming group in the axial position initially.

-

Thermodynamic Control: Over time, or under equilibration conditions (high temp, specific solvents), the system settles into the lowest energy well (usually bulky group equatorial).

Computational Prediction Strategy (DFT)

Before synthesis, thermodynamic stability must be modeled to prioritize targets.

Methodology:

-

** conformational Search:** Use Monte Carlo or Molecular Dynamics to find local minima.

-

Geometry Optimization: DFT at the B3LYP/6-311++G(d,p) level (or M06-2X for better dispersion handling).

-

Solvation Model: PCM (Polarizable Continuum Model) is essential as these are charged species; gas-phase calculations will yield erroneous ion-pairing energies.

Visualization: Computational Workflow

Caption: In silico workflow for predicting the thermodynamic preference (

Experimental Protocols

Synthesis: The Menschutkin Reaction

To study stability, one must first synthesize the quaternary salt.

Protocol:

-

Dissolve 1.0 eq of

-substituted piperidin-4-one in anhydrous Acetone or Acetonitrile. -

Add 1.1 eq of Alkyl Halide (e.g., Methyl Iodide).[1]

-

Stir at room temperature for Kinetic Product; Reflux (60-80°C) for Thermodynamic equilibration.

-

Precipitate with

, filter, and dry under vacuum.

Validation: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for assigning configuration in solution.

| Parameter | Equatorial Substituent (Isomer A) | Axial Substituent (Isomer B) |

| C3/C5 Protons | Large axial-axial coupling ( | Distorted coupling due to ring flattening |

| N-Me signal is deshielded (downfield) | N-Me signal is shielded (upfield) due to | |

| NOESY Signal | Strong NOE between N-R and C3/C5 Equatorial H | Strong NOE between N-R and C3/C5 Axial H |

Thermal Equilibration Assay

To prove thermodynamic stability, one must demonstrate that the isomer ratio shifts towards the equilibrium constant (

Step-by-Step Methodology:

-

Sample Prep: Dissolve 20 mg of the pure kinetic isomer in 0.6 mL DMSO-

. -

Initial Scan: Acquire a

NMR spectrum at 25°C ( -

Thermal Stress: Heat the NMR probe to 80°C or 100°C.

-

Time-Course: Acquire spectra every 30 minutes for 12 hours.

-

Analysis: Integrate the characteristic N-Methyl singlets. Plot

vs. time to determine equilibration kinetics and the final thermodynamic ratio.

Stability Data & Case Studies

The following table summarizes the thermodynamic preference (

Table 1: Thermodynamic Parameters of N-Substituted Piperidinium Salts

| N-Substituent (R) | Counter-Ion ( | Dominant Interaction | |

| Methyl | Iodide | -2.7 | 1,3-diaxial (H vs Me) |

| Ethyl | Iodide | -3.1 | 1,3-diaxial + gauche (Ethyl rotation) |

| Benzyl | Bromide | -2.4 | Steric vs. Anisotropic shielding |

| t-Butyl | Iodide | > -5.0 | Ring locked (Anomeric effect negligible) |

Note: Data derived from conformational analysis principles and A-values [1, 2].

Visualization: The Thermodynamic Equilibrium

Caption: Energy landscape showing the transition from the kinetic product to the thermodynamic global minimum.

Implications for Drug Development[2][3]

Understanding these stability profiles is non-negotiable in drug design for three reasons:

-

Receptor Binding: Opioid receptors (Mu/Kappa) are highly stereospecific. An axial

-substituent may clash with the receptor pocket (e.g., Aspartate residue interaction), reducing potency by orders of magnitude. -

Formulation Stability: If a drug is crystallized as a kinetic isomer, it may undergo polymorphic transition or chemical equilibration in solution/suspension, leading to "batch-to-batch" inconsistency.

-

Chemical Reactivity: Axial substituents are more prone to Hofmann elimination (degradation) due to the anti-periplanar alignment with axial

-hydrogens.

Conclusion: For quaternary piperidinium-4-one salts, the equatorial orientation of the largest substituent is the thermodynamic sink. However, synthesis often yields the kinetic isomer first. Rigorous NMR NOE analysis and thermal equilibration studies are required to certify the salt form before advancing to biological assays.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and 1,3-diaxial strain).

-

House, H. O., Tefertiller, B. A., & Pitt, C. G. (1966). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. Journal of Organic Chemistry, 31(4), 1073-1079. Link

- Juaristi, E. (1991). Conformational Behavior of Six-Membered Rings. VCH Publishers. (Detailed analysis of the Anomeric and Reverse Anomeric effects).

-

Parthiban, P., et al. (2009). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Monatshefte für Chemie, 140, 287–301.[2] Link

- Jensen, F. (2017). Introduction to Computational Chemistry. 3rd Ed. Wiley. (Source for DFT/PCM methodology).

Sources

A Technical Guide to the Solubility Profile of 1-Benzyl-1-methylpiperidinium-4-one in Polar Solvents

This guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Benzyl-1-methylpiperidinium-4-one in various polar solvents. Directed at researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings of solubility for quaternary ammonium salts and presents a detailed experimental protocol for its empirical determination.

Executive Summary

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in a polar solvent is governed by a complex interplay of thermodynamic factors. The overarching principle is that the Gibbs free energy of the solution process must be negative. This is largely influenced by the balance between the lattice energy of the solid salt and the solvation energy of the individual ions.

Key Influencing Factors:

-

Lattice Energy: This is the energy required to separate one mole of the solid ionic compound into its gaseous ions. For this compound, this energy is determined by the electrostatic attractions between the cationic 1-benzyl-1-methylpiperidinium moiety and its corresponding anion. A higher lattice energy generally corresponds to lower solubility.[3][4]

-

Solvation Energy: This is the energy released when the gaseous ions are dissolved in a solvent. In polar solvents, this is primarily driven by ion-dipole interactions.[4] The polar solvent molecules arrange themselves around the ions, creating a stabilizing solvation shell.

-

Dielectric Constant of the Solvent: Polar solvents possess high dielectric constants, which reduce the electrostatic forces between the oppositely charged ions of the solute, thereby facilitating their separation and dissolution.[4][5] Water, with its high dielectric constant, is an excellent solvent for many ionic compounds.[5]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of ionic compounds, particularly those with hydrogen bonding capabilities.[6] For this compound, while the cation itself cannot donate hydrogen bonds, the ketone functional group can act as a hydrogen bond acceptor.

-

Molecular Structure: The presence of the nonpolar benzyl group in this compound introduces a hydrophobic character, which may limit its solubility in highly polar, aqueous solutions compared to smaller quaternary ammonium salts.[7] Conversely, this feature may enhance its solubility in moderately polar organic solvents.

-

Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature, as the dissolution process is often endothermic.[8]

Predicted Solubility Profile

Based on the structure of this compound and the general principles of solubility for quaternary ammonium salts, a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][9] Its solubility in water is expected to be moderate, influenced by the balance between the ionic character of the quaternary ammonium group and the hydrophobicity of the benzyl substituent.[10]

Experimental Determination of Solubility

A definitive understanding of the solubility profile requires empirical measurement. The following section details a robust experimental protocol for determining the solubility of this compound in a range of polar solvents.

Recommended Polar Solvents for Screening

A selection of polar solvents with varying properties should be used to establish a comprehensive solubility profile.

| Solvent | Type | Dielectric Constant (approx.) |

| Water | Protic | 80 |

| Methanol | Protic | 33 |

| Ethanol | Protic | 24 |

| Isopropanol | Protic | 18 |

| Acetonitrile | Aprotic | 37 |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 47 |

| Dimethylformamide (DMF) | Aprotic | 37 |

Experimental Workflow: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.

Sources

- 1. The Solubility Parameters of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the Solubility Parameter Method MOSCED to Pyridinium-, Quinolinium-, Pyrrolidinium-, Piperidinium-, Bicyclic-, Morpholinium-, Ammonium-, Phosphonium-, and Sulfonium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Polymer solubility in ionic liquids: dominated by hydrogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents [patents.google.com]

Title: The Favorskii Rearrangement in Heterocyclic Systems: A Mechanistic Guide to Reactions Involving 1-Benzyl-1-methylpiperidinium-4-one Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 1-Benzyl-4-piperidone moiety, in particular, serves as a highly versatile building block for complex molecular architectures.[3] This guide focuses on the unique reactivity imparted by converting this scaffold into a quaternary α-haloketone, specifically the 1-Benzyl-1-methylpiperidinium-4-one intermediate. We will provide a deep dive into the governing reaction pathway—the Favorskii rearrangement—a powerful C-C bond-forming reaction that facilitates stereospecific ring contraction.[4][5]

This document moves beyond a simple recitation of steps to explain the underlying principles that dictate experimental outcomes. By understanding the causal relationships between substrate structure, reaction conditions, and mechanistic pathways, researchers can leverage these intermediates for the rational design and synthesis of novel, high-value compounds, such as functionalized proline derivatives and other strained bicyclic systems relevant to drug discovery.

The Strategic Importance of the Piperidinium-4-one Scaffold

The prevalence of the piperidine ring in pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for orienting pharmacophoric groups. The 1-benzyl-4-piperidone derivative is a particularly useful starting material due to several key features:

-

Synthetic Accessibility: It can be synthesized efficiently through methods like the Dieckmann condensation of precursors derived from benzylamine and acrylic esters.[6][7]

-

The Benzyl Protecting Group: The N-benzyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, allowing for late-stage functionalization of the nitrogen atom.

-

The Ketone Handle: The C4-carbonyl group is a versatile functional handle for a myriad of chemical transformations, including reductive amination, Grignard additions, and, most critically for this guide, α-functionalization.[8]

Quaternization of the piperidine nitrogen to form a 1-benzyl-1-methylpiperidinium salt introduces a fixed positive charge and, more importantly, blocks one of the two potential sites for enolization, providing exquisite regiochemical control in subsequent base-mediated reactions.

Synthesis of the α-Halo Quaternary Intermediate: A Controlled Workflow

The successful execution of the target reaction mechanisms hinges on the clean and efficient synthesis of the α-halo-1-benzyl-1-methylpiperidinium-4-one precursor. This is a multi-step process where each stage requires careful control to maximize yield and purity.

Experimental Workflow: Synthesis of the Precursor

Caption: Workflow for the synthesis of the target quaternary ammonium intermediate.

Protocol Insights & Causality:

-

α-Halogenation: The direct halogenation of 1-benzyl-4-piperidone at the α-position (C3/C5) is a critical step.[9]

-

Choice of Halogenating Agent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are often preferred over elemental bromine or chlorine as they are solid, easier to handle, and generate fewer hazardous byproducts.[9] The reaction is typically acid-catalyzed to promote the formation of the enol or enolate, which is the active nucleophile that attacks the halogen source.

-

Self-Validation: The reaction can be monitored by TLC or LC-MS to track the consumption of the starting ketone and the appearance of the mono-halogenated product. The formation of di-halogenated byproducts can be minimized by using approximately one equivalent of the halogenating agent.

-

-

N-Quaternization: This is a standard SN2 reaction.

-

Choice of Alkylating Agent: Methyl iodide is a classic and effective reagent. Methyl triflate (MeOTf) is a more powerful methylating agent and can be used if methylation with methyl iodide is sluggish.

-

Trustworthiness: The formation of the quaternary salt is typically a clean and high-yielding reaction. The product often precipitates from the reaction solvent (e.g., acetone or diethyl ether) as a crystalline solid, which simplifies purification. Successful quaternization can be confirmed by ¹H NMR, observing the disappearance of the N-benzyl protons' characteristic singlet and the appearance of a new N-methyl singlet, along with shifts in the piperidine ring protons.

-

Core Mechanism: The Favorskii Rearrangement

The Favorskii rearrangement is the base-catalyzed transformation of an α-haloketone with an acidic α'-proton into a carboxylic acid derivative, often with accompanying ring contraction in cyclic systems.[10][11][12]

General Mechanism

The widely accepted mechanism proceeds through a cyclopropanone intermediate.[4][5][10]

-

Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen).

-

Intramolecular SN2: The resulting enolate attacks the halogen-bearing α-carbon in an intramolecular SN2 fashion, displacing the halide and forming a bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack: The nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the strained cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the original C-C bonds of the cyclopropanone ring to form the most stable carbanion.

-

Protonation: The carbanion is protonated by the solvent to yield the final rearranged product.

Regiochemical Control in the this compound System

The structure of our target intermediate provides a textbook example of regiochemical control. The quaternary nitrogen at position 1 has no α-protons, meaning enolization towards the C2/C6 positions is impossible. Therefore, the base can only abstract a proton from the C3 or C5 position (assuming the halogen is at the other α-position).

Caption: Favorskii rearrangement mechanism showing ring contraction.

This controlled rearrangement transforms the six-membered piperidinium ring into a five-membered N-benzyl-N-methylproline ester derivative. This is a synthetically powerful transformation, providing access to highly substituted and functionally rich proline analogs, which are valuable in peptide synthesis and as chiral ligands.

The Quasi-Favorskii Rearrangement: An Alternative Pathway

If the α'-carbon (C5) lacks protons (e.g., it is disubstituted), the cyclopropanone mechanism is blocked. Under these conditions, a different pathway, known as the quasi-Favorskii or semi-benzilic acid rearrangement, can occur.[5][10]

-

Nucleophilic Addition: The base/nucleophile directly attacks the carbonyl carbon.

-

Rearrangement: The resulting tetrahedral intermediate rearranges, where the C4-C5 bond migrates to the C3 carbon, displacing the halide in a concerted step.

-

Product Formation: This leads to a rearranged product without the formation of a cyclopropanone intermediate.

This pathway is less common for this specific substrate unless it is further substituted at the C5 position, but it remains a critical consideration when designing syntheses with more complex piperidinone scaffolds.

Synthetic Applications and Relevance in Drug Development

The primary utility of the reactions described is the ability to transform a readily available piperidinone scaffold into a more complex, stereochemically rich five-membered ring system.

-

Access to Novel Proline Analogs: As shown in the mechanism, the Favorskii rearrangement of the 1-benzyl-1-methyl-3-halopiperidinium-4-one intermediate provides a direct route to C4-functionalized N-benzyl-N-methylproline esters. These are high-value building blocks for peptidomimetics and asymmetric catalysis.

-

Precursors to Tropane Alkaloids: While this specific rearrangement leads to ring contraction, the parent 1-benzyl-4-piperidone is a known precursor in syntheses aimed at tropinone and its analogs, which form the core of important drugs like atropine and cocaine.[1][13][14] Understanding the reactivity of this core structure is therefore relevant to researchers working on tropane alkaloids.

-

Scaffold Hopping: The ability to controllably switch from a six-membered to a five-membered ring allows for "scaffold hopping" in drug discovery programs, enabling the exploration of new chemical space while retaining key pharmacophoric elements.

Representative Experimental Protocol

This protocol describes the Favorskii rearrangement of 3-bromo-1-benzyl-1-methylpiperidinium-4-one iodide to the corresponding methyl N-benzyl-N-methylproline-4-carboxylate.

Materials:

-

3-Bromo-1-benzyl-1-methylpiperidinium-4-one iodide (1.0 eq)

-

Sodium methoxide (2.0 - 3.0 eq)

-

Anhydrous Methanol (as solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of sodium methoxide in methanol (25% w/w, 2.5 eq) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

-

The 3-bromo-1-benzyl-1-methylpiperidinium-4-one iodide (1.0 eq) is dissolved in a minimal amount of anhydrous methanol and added dropwise to the cooled sodium methoxide solution over 15 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous residue is diluted with water and extracted with ethyl acetate or dichloromethane (3 x 50 mL).

-

The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL), dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl N-benzyl-N-methylproline-4-carboxylate.

Data Interpretation

The successful transformation can be confirmed by comparing the spectral data of the product with the starting material.

| Analysis | Starting Material (Quaternary α-Haloketone) | Product (Rearranged Ester) |

| IR (cm⁻¹) | Strong C=O stretch (~1720-1730 cm⁻¹) | Strong C=O stretch of ester (~1735-1745 cm⁻¹) |

| ¹H NMR (ppm) | Absence of α'-proton (at C5) if substituted. Presence of N-CH₃ and N-CH₂-Ph signals. | Appearance of a new ester -OCH₃ singlet (~3.7 ppm). Shift in the chemical shifts of the ring protons due to the change in ring size and conformation. |

| ¹³C NMR (ppm) | Ketone carbonyl signal (~200-210 ppm). | Ester carbonyl signal (~170-175 ppm). Appearance of ester -OCH₃ signal (~52 ppm). |

| Mass Spec | Molecular ion peak corresponding to the quaternary cation. | Molecular ion peak corresponding to the rearranged ester product. |

Conclusion

The this compound system is a superb model for demonstrating the power and precision of the Favorskii rearrangement. The fixed quaternary nitrogen provides absolute regiochemical control, directing the base-mediated reaction towards a clean ring contraction to yield valuable, functionalized five-membered proline derivatives. This guide has detailed the mechanistic rationale, provided a practical workflow for precursor synthesis, and outlined the experimental execution of the rearrangement. For drug development professionals and synthetic chemists, a thorough understanding of this mechanism opens a reliable pathway for transforming simple heterocyclic scaffolds into complex, high-value molecular architectures.

References

- Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation. (n.d.). Google Scholar.

- A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. (2025, August 6). Google Scholar.

- Synthesis and pharmacological characterization of O-alkynyloximes of tropinone and N-methylpiperidinone as muscarinic agonists. (n.d.). PubMed.

- 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis. (n.d.). ChemicalBook.

- Chemical thermodynamics applied to the synthesis of tropinone. (n.d.). Google Scholar.

- 1-Benzyl-4-piperidone 99 3612-20-2. (n.d.). Sigma-Aldrich.

-

Favorskii rearrangement. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

- Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. (2018, December 11). Nature Communications.

-

Tropinone. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

- The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis. (n.d.). Benchchem.

-

An approach for synthesis of tropinone analogue N-substituted with triazine ring. (2008, November). ResearchGate. Retrieved February 29, 2024, from [Link]

- Synthesis of 1-benzyl-3-methyl-4-piperidone. (n.d.). PrepChem.com.

- Organic Chemistry Rearrangement. (n.d.). Dr. H.N. Sinha Arts & Commerce College.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC.

- FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry.

- Favorskii Rearrangement. (n.d.). Alfa Chemistry.

- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.). Google Patents.

-

Favorskii Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

- Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry.

-

Favorskii rearrangement----Sir Khalid (Organic). (n.d.). Slideshare. Retrieved February 29, 2024, from [Link]

- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024, September 18). ChemRxiv.

-

Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

- Study on the Synthesis of 1-Benzyl-4-piperidone. (n.d.). Semantic Scholar.

-

Transition structures in the benzylation of 1-methyl-4-phenylpiperidine... (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Semantic Scholar.

- Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. (n.d.). Organic Chemistry Portal.

-

α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC.

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC.

- Preparation method of N-benzyl-4-piperidone. (n.d.). Google Patents.

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

Sources

- 1. Synthesis and pharmacological characterization of O-alkynyloximes of tropinone and N-methylpiperidinone as muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. drhnsp.org [drhnsp.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 8. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. adichemistry.com [adichemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Favorskii Reaction [organic-chemistry.org]

- 13. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 14. Tropinone - Wikipedia [en.wikipedia.org]

Reactivity Profiles of N-Benzyl Quaternary Ammonium Ketones: A Technical Guide to Rearrangements, Photochemistry, and Cleavage

As a Senior Application Scientist navigating the complex landscape of synthetic organic chemistry, I approach the reactivity of N-benzyl quaternary ammonium ketones not as a static set of transformations, but as a highly tunable electronic system. The unique architecture of these molecules—characterized by a permanently charged quaternary nitrogen adjacent to an electron-withdrawing ketone and a labile N-benzyl bond—creates a versatile platform for advanced molecular editing.

This whitepaper synthesizes field-proven insights with theoretical mechanics to explore three primary reactivity domains of these compounds: base-promoted rearrangements, crystalline-state photochemistry, and selective N-dealkylation.

Base-Promoted Rearrangements: Stevens and Sommelet-Hauser Pathways

The presence of a ketone moiety adjacent to (or in close proximity to) a quaternary ammonium center drastically lowers the

Mechanistic Causality

Theoretical studies reveal that the [1,2]-Stevens rearrangement of benzyl-substituted ammonium ylides frequently proceeds through a homolytic bond cleavage, generating a transient diradical pair[1]. The benzyl group migrates because the resulting transition state is heavily stabilized by the delocalization of the radical character across the aromatic ring. In contrast, the competing [2,3]-Sommelet-Hauser rearrangement occurs via a concerted transition structure[1]. The thermodynamic divergence between these pathways can be controlled by solvent polarity and temperature; lower temperatures and non-polar solvents typically favor the concerted [2,3]-shift, while higher temperatures provide the activation energy required for the diradical [1,2]-shift.

Fig 1: Mechanistic flow of the [1,2]-Stevens rearrangement via a diradical intermediate.

Protocol 1: Self-Validating[1,2]-Stevens Rearrangement

Objective: Synthesize an

-

Preparation: Dissolve the N-benzyl quaternary ammonium ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the system to -20 °C.

-

Ylide Generation: Add KOtBu (1.1 equiv) dropwise as a solution in THF.

-

Validation Check 1: The formation of the ammonium ylide is visually self-validating; the solution will rapidly transition from colorless to a distinct yellow/orange hue.

-

-

Rearrangement: Slowly warm the reaction mixture to room temperature over 4 hours to provide the thermal energy required for the diradical [1,2]-shift.

-

Quenching & Analysis: Quench with saturated aqueous

.-

Validation Check 2: Analyze the crude mixture via

-NMR. The successful migration is confirmed by the disappearance of the sharp benzylic singlet (typically ~4.5 ppm) and the emergence of a complex multiplet representing the newly formed diastereomeric

-

Photochemical Transformations in the Crystalline State

Beyond classical ground-state reactivity, quaternary ammonium ketones exhibit fascinating photochemical behavior, particularly when crystallized as salts. Salt formation modifies the physical properties of the ketone, increasing melting temperatures and enforcing a rigid crystal lattice[2].

Mechanistic Causality

When ketodiacids are crystallized as quaternary ammonium salts and subjected to solid-state UV irradiation, they undergo highly efficient photodecarbonylation[2]. The rigid crystalline environment prevents the diffusion of the intermediate free radicals generated by the homolytic loss of carbon monoxide. Consequently, the reaction is forced down a chemoselective pathway, resulting exclusively in the combination of the radical pair to form new C-C bonds between adjacent quaternary centers[3]. In solution, this same reaction would yield a chaotic mixture of disproportionation and combination products due to unrestricted radical diffusion[2].

Fig 2: Solid-state photodecarbonylation pathway of quaternary ammonium ketodiacids.

Selective N-Dealkylation and Cleavage Dynamics

The N-benzyl group is frequently employed as a protecting group or a phase-transfer catalyst anchor[4]. Its removal (cleavage) is a critical step in many synthetic workflows. While hydrogenolysis (Pd/C,

Mechanistic Causality

ACE-Cl reacts with the tertiary/quaternary amine to form a transient quaternary ammonium intermediate, which then decomposes into a 1-chloroethyl carbamate and an alkyl chloride[5]. The selectivity of this cleavage (Benzyl > Allyl > Methyl) is strictly governed by the stability of the carbocation-like transition state[5]. Because the benzyl group can stabilize the developing positive charge through resonance, the N-benzyl bond is cleaved preferentially over other alkyl substituents.

Fig 3: Step-by-step workflow for ACE-Cl mediated selective N-benzyl cleavage.

Protocol 2: Self-Validating ACE-Cl Mediated Cleavage

Objective: Chemoselective removal of the N-benzyl group without reducing adjacent double bonds.

-

Carbamate Formation: Dissolve the N-benzyl quaternary ammonium ketone in dry 1,2-dichloroethane. Add ACE-Cl (1.2 equiv) and heat to reflux for 2 hours.

-

Validation Check 1: Monitor via TLC. The highly polar quaternary salt (which stays at the baseline) will convert into a less polar, UV-active carbamate intermediate that migrates up the TLC plate.

-

-

Solvent Exchange: Evaporate the 1,2-dichloroethane under reduced pressure to yield the crude carbamate.

-

Methanolysis: Dissolve the crude residue in methanol and reflux for 1 hour. The methanol acts as a nucleophile to decompose the carbamate.

-

Validation Check 2: The reaction will visibly evolve

gas. Furthermore, a ninhydrin stain of the final mixture will turn deep purple/blue, validating the successful unmasking of the secondary amine hydrochloride[5].

-

Quantitative Data Summaries

To facilitate rapid decision-making in the laboratory, the following tables summarize the mechanistic drivers and operational parameters for the reactivity profiles discussed.

Table 1: Reactivity Pathways of N-Benzyl Quaternary Ammonium Ketones

| Reaction Pathway | Catalyst / Reagent | Primary Intermediate | Dominant Product | Mechanistic Driver |

| [1,2]-Stevens Rearrangement | KOtBu or Electrolysis | Ammonium Ylide | Diradical recombination stabilized by the benzyl group | |

| Photodecarbonylation | Confined Radical Pair | C-C Coupled Product | Homolytic CO loss in a rigid crystal lattice | |

| N-Dealkylation | ACE-Cl / MeOH | 1-Chloroethyl Carbamate | Secondary Amine | Transition state stabilized by benzyl cation character |

Table 2: Cleavage Methodologies Comparison

| Parameter | Hydrogenolysis | ACE-Cl Mediated Cleavage |

| Reagents | 10% Pd/C, | 1-Chloroethyl chloroformate, Methanol |

| Selectivity | Benzyl > Allyl (Alkyls untouched) | Benzyl > Allyl > Methyl |

| Functional Group Tolerance | Poor for alkenes, alkynes, and halogens | High for reducible functional groups |

| Primary Byproducts | Toluene | Benzyl chloride, Acetaldehyde, |

References

-

The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Photodecarbonylation of Ketodiacids as Ammonium Salts: Efficient Formation of C−C Bonds Between Adjacent Quaternary Centers in the Crystalline State UCLA, Department of Chemistry and Biochemistry / ACS Publications URL:[Link]

-

A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts PMC - National Institutes of Health URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]

The Evolving Landscape of Piperidinium Scaffolds: A Technical Guide to the Potential Biological Activity of 1-Benzyl-1-methylpiperidinium-4-one Derivatives

Abstract

The piperidine nucleus is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to engage with a multitude of biological targets. The quaternization of the piperidine nitrogen to form piperidinium salts introduces a permanent positive charge, a feature known to significantly modulate pharmacokinetic properties and target interactions. This in-depth technical guide focuses on a specific, yet underexplored, class of these compounds: 1-Benzyl-1-methylpiperidinium-4-one derivatives. We will delve into their synthesis, explore their potential biological activities based on evidence from closely related analogues, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction: The Piperidinium Moiety as a Privileged Scaffold

The piperidine ring is a foundational element in medicinal chemistry, present in numerous FDA-approved drugs. Its saturated, six-membered heterocyclic structure allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a benzyl group at the 1-position and a ketone at the 4-position of the piperidine ring creates the 1-benzyl-4-piperidone scaffold, a versatile intermediate in the synthesis of various biologically active molecules.[1][2]

Quaternization of the nitrogen atom to form a this compound salt fundamentally alters the molecule's character. The permanent cationic charge can enhance interactions with anionic sites on biological targets, such as the peripheral anionic site of acetylcholinesterase, and can also impact cell permeability and antimicrobial activity. This guide will explore the synthesis of these quaternary salts and their potential in several key therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that begins with the formation of the 1-benzyl-4-piperidone precursor, followed by quaternization of the nitrogen atom.

Synthesis of the 1-Benzyl-4-piperidone Precursor

Several synthetic routes to 1-benzyl-4-piperidone have been reported. A common and efficient method involves the reaction of 4-piperidone with benzyl bromide.[3] Another approach utilizes benzylamine and methyl acrylate through a sequence of 1,4-addition, Dieckmann condensation, and hydrolysis-decarboxylation reactions.[3]

-

Reaction Setup: In a round-bottom flask, a mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry dimethylformamide (DMF) is stirred at room temperature for 30 minutes.

-

Addition of Benzyl Bromide: Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to 65 °C and stirred for 14 hours.

-

Work-up: The reaction mixture is cooled to room temperature, filtered, and the filtrate is quenched with ice water.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by crystallization from a mixture of methanol and chloroform to yield 1-benzyl-4-piperidone.

Quaternization to this compound Halides

The final step to achieve the target scaffold is the quaternization of the tertiary amine of 1-benzyl-4-piperidone. This is typically achieved by reacting the precursor with an alkyl halide, such as methyl iodide.

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in acetone at room temperature, slowly add methyl iodide (1.2 equivalents).

-

Reaction Conditions: The mixture is stirred at room temperature for 3 hours.

-

Isolation: The resulting precipitate is collected by filtration and washed with acetone.

-

Drying: The product is dried under vacuum to yield 1-benzyl-1-methyl-4-oxopiperidinium iodide.

Caption: Synthetic workflow for this compound iodide.

Potential Biological Activities

While specific biological data for this compound derivatives are limited, the extensive research on related N-benzylpiperidine and other quaternary ammonium compounds provides a strong basis for predicting their potential activities.

Anticancer Activity

Derivatives of 3,5-bis(benzylidene)-4-piperidone, which share the core piperidone ring, have shown potent cytotoxic effects against various cancer cell lines.[4][5] Quaternization of these compounds has been shown to, in some cases, enhance their cytotoxic potency.[4] The proposed mechanism for these α,β-unsaturated ketones involves the alkylation of cellular thiols, leading to apoptosis.[6]

It is plausible that derivatives of this compound, particularly those with α,β-unsaturated ketone moieties, could exhibit significant anticancer activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-bis(benzylidene)-4-oxo-1-piperidino oximes | Ca9-22, HSC-2, HSC-4 | Submicromolar | [4] |

| Quaternary ammonium salts of the above | Ca9-22, HSC-2, HSC-4 | Submicromolar | [4] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7, HCT116, MCF7 | Micromolar | [7][8] |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their antimicrobial properties.[9] Their cationic nature allows them to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis. Pyridinium and other piperidinium salts have demonstrated significant activity against a range of bacteria and fungi.[10][11]

Therefore, this compound derivatives are strong candidates for possessing antimicrobial activity. The length of the alkyl chain and the nature of other substituents on the piperidine or benzyl ring would likely influence the potency and spectrum of this activity.

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for the broth microdilution assay.

Acetylcholinesterase (AChE) Inhibition

The N-benzylpiperidine scaffold is a key component of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][12][13][14][15][16] Numerous studies have demonstrated that derivatives of 1-benzylpiperidine exhibit potent AChE inhibitory activity.[4] The benzyl group is thought to interact with the peripheral anionic site of the enzyme, while the piperidinium nitrogen can interact with the catalytic anionic site.

Quaternary salts of donepezil analogues have also been synthesized and shown to be potent AChE inhibitors. This suggests that this compound derivatives could be effective AChE inhibitors.

| Compound | AChE IC50 (nM) | Reference |

| Donepezil (E2020) | 5.7 | [1][13][15] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | [4] |

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound at various concentrations.

-

Enzyme Addition: Add acetylcholinesterase solution to each well and incubate.

-

Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide.

-

Absorbance Measurement: Measure the rate of increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Caption: Workflow for Ellman's method for AChE inhibition.

Neuroprotective Potential

N-benzylpiperidine derivatives have been investigated for their neuroprotective properties.[17] Some of these compounds have shown the ability to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.[17] Additionally, certain benzyl derivatives have demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury. The mechanism of neuroprotection is often multifactorial, involving antioxidant and anti-inflammatory pathways.

Given the structural similarities, this compound derivatives may also possess neuroprotective capabilities, warranting further investigation in relevant in vitro and in vivo models.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the literature for related compounds, several structural features are likely to be important for the biological activity of this compound derivatives:

-

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence activity. For example, in some series of AChE inhibitors, electron-withdrawing groups have been shown to enhance potency.

-

Modifications at the 4-Position: The ketone at the 4-position is a key site for derivatization. Conversion to oximes, hydrazones, or the introduction of α,β-unsaturated systems can lead to compounds with potent anticancer or other biological activities.

-

The Quaternary Nitrogen: The presence of the permanent positive charge is expected to be a critical determinant of activity, particularly for antimicrobial and AChE inhibitory effects. The nature of the counter-ion (e.g., iodide, bromide, chloride) may also play a role in the compound's properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitution patterns. This will allow for a comprehensive understanding of their structure-activity relationships and the identification of lead compounds for further development.

Conclusion

The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Based on the well-established biological activities of related N-benzylpiperidine and quaternary ammonium compounds, these derivatives are strong candidates for possessing potent anticancer, antimicrobial, acetylcholinesterase inhibitory, and neuroprotective properties. This guide has provided a framework for their synthesis and evaluation, offering detailed protocols for key in vitro assays. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this intriguing class of molecules.

References

-

Clark, J. K., et al. (2002). Quaternary salts of E2020 analogues as acetylcholinesterase inhibitors for the reversal of neuromuscular block. Bioorganic & Medicinal Chemistry Letters, 12(18), 2565-2568. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

Kupiec, T., & Raj, V. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100897. [Link]

-

Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]

-

Oru, O., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 20(12), 21946-21958. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

WOAH Regional Representation for Asia and the Pacific. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

Bio-protocol. (2022). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

-

Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

Musilek, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2613-2623. [Link]

- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

-

Dimmock, J. R., et al. (2021). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. Molecules, 26(23), 7196. [Link]

-

Sun, J., Xing, J., & Han, J. (2011). 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride acetic acid monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1350. [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

-

Andreani, A., et al. (2001). Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles and -pyrroles related to donepezil. Journal of Medicinal Chemistry, 44(23), 3930-3934. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

ResearchGate. (n.d.). AChE inhibition assay by Ellman's method. Retrieved from [Link]

-

ResearchGate. (2025). Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Retrieved from [Link]

-

Romero, A., et al. (2016). New Cinnamic - N-benzylpiperidine and Cinnamic - N,N-dibenzyl(N-methyl)amine Hybrids as Alzheimer-directed Multitarget Drugs With Antioxidant, Cholinergic, Neuroprotective and Neurogenic Properties. European Journal of Medicinal Chemistry, 121, 541-553. [Link]

-

Nochi, S., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]

-

ResearchGate. (2026). ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. Retrieved from [Link]

-

Khan, I., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience, 25(1), 19. [Link]

-

Touaibia, M., et al. (2021). Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells. Phytochemistry, 188, 112795. [Link]

-

Oru, O., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 20(12), 21946-21958. [Link]

-

Mach, R. H., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 47(1), 135-143. [Link]

-

Akkoç, S., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(4), 103138. [Link]

-

Dimmock, J. R., et al. (2010). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 15(1), 384-406. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]

Sources

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride acetic acid monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New acetylcholinesterase inhibitors isolated from <i>Delphinium uncinatum</i> - Arabian Journal of Chemistry [arabjchem.org]

- 8. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomed.cas.cz [biomed.cas.cz]

- 10. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-oxopiperidinium chloride: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 12. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Benzyl-1-methyl-4-oxopiperidinium iodide | 77542-27-9 [sigmaaldrich.com]

- 14. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Electronic Properties and Dipole Moment of 1-Benzyl-1-methylpiperidinium-4-one